molecular formula C37H56NOPS B6289468 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2398533-82-7

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6289468
CAS RN: 2398533-82-7
M. Wt: 593.9 g/mol
InChI Key: PANKIFTUMQDCAC-FJOUAFLFSA-N
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Description

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C37H56NOPS and its molecular weight is 593.9 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is 593.38202358 g/mol and the complexity rating of the compound is 849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Complexes involving similar structures to the mentioned compound have been shown to play a significant role in catalytic processes. For instance, ligands derived from naphthalene and similar bulky organic groups have been utilized in the development of new catalytic reactions, including asymmetric syntheses. Such ligands can enhance the selectivity and efficiency of the catalytic processes, making them valuable for the synthesis of pharmaceuticals and other fine chemicals (Imamoto, 2001).

Organic Synthesis and Material Science

Compounds with complex chiral structures are often key intermediates in the synthesis of high-performance materials and biologically active molecules. For example, the development of polyimides and other polymers incorporating naphthalene derivatives has been explored for their unique thermal and mechanical properties, as well as for their potential applications in electronics and material science (Mirsamiei, 2018). These studies suggest that the complex chiral structures similar to the mentioned compound could be valuable in designing new materials with specific properties.

Environmental and Biochemical Research

Complex organophosphorus compounds, akin to the one described, have been investigated for their potential in environmental and biochemical applications. Research into the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) indicates the importance of complex organic compounds in facilitating biochemical reactions that are crucial for environmental remediation (Meckenstock et al., 2004). This highlights the potential role of similar compounds in environmental science and engineering.

Drug Design and Development

The detailed structural features of complex molecules, including chiral centers and specific functional groups, are critical in the design of novel drugs. These structural characteristics can significantly affect the pharmacological properties of the compounds. While the direct application of the mentioned compound in drug design is not documented, research on similar structures underscores the importance of such molecules in medicinal chemistry for developing new therapeutic agents with targeted actions (Dawson & Zhang, 2002).

properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-23,26,28-29,34,38H,8-13,16-19,24-25H2,1-7H3/t34-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANKIFTUMQDCAC-FJOUAFLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N[S@](=O)C(C)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

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